1,2-Diisopropylbenzene

Catalog No.
S3714956
CAS No.
577-55-9
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diisopropylbenzene

CAS Number

577-55-9

Product Name

1,2-Diisopropylbenzene

IUPAC Name

1,2-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3

InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C(C)C

Solubility

Sol in all proportions of alcohol, ether, acetone and benzene.
Solubility in water at 25 °C: poo

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C

1,2-Diisopropylbenzene, also known as ortho-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula C12H18C_{12}H_{18}. It consists of a benzene ring substituted with two isopropyl groups at the 1 and 2 positions. This compound is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 205 °C. Its structure can be represented by the SMILES notation CC(C)c1ccccc1C(C)C, indicating the presence of two branched isopropyl groups attached to the aromatic ring .

Typical of aromatic compounds. These include:

  • Friedel-Crafts Alkylation: 1,2-Diisopropylbenzene can undergo alkylation reactions where additional alkyl groups are introduced to the aromatic system using alkyl halides in the presence of a Lewis acid catalyst.
  • Electrophilic Substitution: The compound can react with electrophiles, leading to substitution at various positions on the benzene ring. Common reactions include halogenation, nitration, and sulfonation.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to produce saturated hydrocarbons .

1,2-Diisopropylbenzene can be synthesized through several methods:

  • Alkylation of Benzene: The most common method involves the alkylation of benzene with propylene using a catalyst such as aluminum chloride. The reaction proceeds as follows:
    C6H6+2C3H6C12H18+by productsC_6H_6+2\text{C}_3H_6\rightarrow C_{12}H_{18}+\text{by products}
  • Transalkylation: This method involves converting triisopropylbenzene or other diisopropylbenzenes back to 1,2-diisopropylbenzene through treatment with benzene or monoisopropylbenzene under catalytic conditions .

1,2-Diisopropylbenzene serves various industrial applications:

  • Solvent: It is used as a solvent in chemical processes due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Synthesis: The compound is utilized as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.
  • Diluents: It acts as a diluent in formulations requiring reduced viscosity or improved flow properties .

1,2-Diisopropylbenzene belongs to a class of compounds known as diisopropylbenzenes. Other isomers include:

Compound NameChemical FormulaBoiling Point (°C)Unique Features
1,3-DiisopropylbenzeneC12H18C_{12}H_{18}203Primarily used for producing meta-hydroxy derivatives.
1,4-DiisopropylbenzeneC12H18C_{12}H_{18}210More stable and commonly used in polymerization processes.

Uniqueness of 1,2-Diisopropylbenzene

1,2-Diisopropylbenzene is unique due to its specific positional arrangement of substituents which influences its chemical reactivity and physical properties compared to its meta and para counterparts. This positional difference affects how it interacts in electrophilic substitution reactions and its utility as an intermediate in organic synthesis.

Physical Description

Diisopropylbenzene (all isomers) is a clear amber liquid with a sharp, penetrating odor. A mixture of three isomers (ortho, meta, and para).
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Clear, colorless liquid

XLogP3

4.2

Exact Mass

162.140850574 g/mol

Monoisotopic Mass

162.140850574 g/mol

Boiling Point

397 to 410 °F at 760 mm Hg (USCG, 1999)
205 °C
204 °C at 760 mm Hg
Boiling point: 115.4 °C @ 50 mm Hg
203-205 °C

Flash Point

170 °F (USCG, 1999)
170 °F (Open cup)
77 °C o.c.

Heavy Atom Count

12

Vapor Density

5.6 (Air= 1)
Relative vapor density (air = 1): 5.6

Density

0.86 (USCG, 1999)
0.9 (water=1)
0.8701 at 20 °C/4 °C
0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

1.4 °F (USCG, 1999)
-57 °C

UNII

6E5460R9HG

Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C

Wikipedia

1,2-diisopropylbenzene

Methods of Manufacturing

By-product of cumene production /Diisopropylbenzenes/
By alkylation /of benzene/ using a silica - alumina catalyst. ... Isomers can be separated by fractionation.

General Manufacturing Information

Petroleum refineries
Benzene, 1,2-bis(1-methylethyl)-: ACTIVE
Diisopropylbenzene ... occurs in three isomeric forms, namely as the ortho, the meta, and the para derivatives, all being flammable liquids.

Dates

Modify: 2023-08-20

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